Cas no 57155-21-2 (1-(6-nitro-1H-benzimidazol-1-yl)-Ethanone)
57155-21-2 structure
Product Name:1-(6-nitro-1H-benzimidazol-1-yl)-Ethanone
CAS-nummer:57155-21-2
MF:C9H7N3O3
MW:205.170181512833
CID:1114211
PubChem ID:5154603
Update Time:2025-04-20
1-(6-nitro-1H-benzimidazol-1-yl)-Ethanone Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-(6-nitro-1H-benzimidazol-1-yl)-Ethanone
- 1-(6-nitrobenzimidazol-1-yl)ethanone
- 1‐(6‐NITRO‐BENZOIMIDAZOL‐1‐YL)ETHANONE
- 1-(6-nitro-1H-benzimidazol-1-yl)ethanone
- 1-acetyl-6-nitrobenzimidazole
- AC1NP9BA
- MolPort-002-318-490
- Oprea1_799100
- STK365312
- DTXSID50408951
- AKOS005443627
- 57155-21-2
- 1-(6-Nitro-1H-1,3-benzodiazol-1-yl)ethan-1-one
- SCHEMBL19911393
-
- Inchi: 1S/C9H7N3O3/c1-6(13)11-5-10-8-3-2-7(12(14)15)4-9(8)11/h2-5H,1H3
- InChI-sleutel: CQVBKEOMYSZGCE-UHFFFAOYSA-N
- LACHT: O=C(C)N1C=NC2C=CC(=CC1=2)[N+](=O)[O-]
Berekende eigenschappen
- Exacte massa: 205.04874109g/mol
- Monoisotopische massa: 205.04874109g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 0
- Complexiteit: 289
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.1
- Topologisch pooloppervlak: 80.7Ų
1-(6-nitro-1H-benzimidazol-1-yl)-Ethanone Gerelateerde literatuur
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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